![molecular formula C6H10N2O B1603849 4-Methylmorpholine-3-carbonitrile CAS No. 850656-00-7](/img/structure/B1603849.png)
4-Methylmorpholine-3-carbonitrile
Overview
Description
4-Methylmorpholine-3-carbonitrile is a chemical compound used in the synthesis of substituted heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-Methylmorpholine-3-carbonitrile involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis
The molecular weight of 4-Methylmorpholine-3-carbonitrile is 126.16 . The IUPAC name is 4-methyl-3-morpholinecarbonitrile and the InChI code is 1S/C6H10N2O/c1-8-2-3-9-5-6 (8)4-7/h6H,2-3,5H2,1H3 .Chemical Reactions Analysis
The reaction mechanism of 4-Methylmorpholine-3-carbonitrile in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .Physical And Chemical Properties Analysis
4-Methylmorpholine-3-carbonitrile is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Methylmorpholine-3-carbonitrile: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in drug discovery due to their wide range of biological activities . The molecule’s orthogonal functional groups make it a versatile precursor for constructing complex molecular frameworks.
Pharmacological Research
This compound serves as a core motif in the development of molecules with potential pharmacological properties. Its derivatives have been studied for their efficacy in treating various diseases, making it a significant contributor to medicinal chemistry .
Organocatalysis
In the field of synthetic chemistry, 4-Methylmorpholine-3-carbonitrile is used in organocatalyzed reactions. These reactions are essential for producing enantiomerically pure substances, which are important for the pharmaceutical industry .
Multicomponent Reactions (MCRs)
The compound is utilized in MCRs, which are efficient methods for creating complex molecules from simpler substances. It reacts with aldehydes, malononitrile, and β-ketoesters to form diverse heterocyclic structures .
Computational Chemistry Studies
4-Methylmorpholine-3-carbonitrile: is also a subject of computational chemistry studies to predict its behavior in different chemical environments and its interactions with other molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylmorpholine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVJNHLHZOHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609248 | |
Record name | 4-Methylmorpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-3-carbonitrile | |
CAS RN |
850656-00-7 | |
Record name | 4-Methylmorpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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